molecular formula C22H29N3O4S B11130375 N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B11130375
M. Wt: 431.6 g/mol
InChI Key: CQLLTRHRLNMVJI-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound that belongs to the class of sulfonyl glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a cyclohexyl group, an ethoxyphenyl sulfonyl group, and a pyridinylmethyl group, contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the sulfonyl chloride intermediate: The ethoxyphenyl sulfonyl chloride can be synthesized by reacting 4-ethoxybenzenesulfonyl chloride with a suitable chlorinating agent.

    Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative to form the sulfonyl glycinamide.

    Introduction of the cyclohexyl and pyridinylmethyl groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with critical biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(phenylmethyl)glycinamide

Uniqueness

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C22H29N3O4S/c1-2-29-20-8-10-21(11-9-20)30(27,28)25(19-6-4-3-5-7-19)17-22(26)24-16-18-12-14-23-15-13-18/h8-15,19H,2-7,16-17H2,1H3,(H,24,26)

InChI Key

CQLLTRHRLNMVJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3CCCCC3

Origin of Product

United States

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